molecular formula C18H18F2N2O2 B6974083 2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide

2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide

Cat. No.: B6974083
M. Wt: 332.3 g/mol
InChI Key: FNHPHSIRXRUYLF-UHFFFAOYSA-N
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Description

2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated benzamide core, which is known for its stability and reactivity, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of fluorine atoms, and the coupling of the benzamide moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final coupling of the fluorinated pyrrolidine with the benzamide moiety can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the amide bond would produce amines.

Scientific Research Applications

2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-chloro-N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-15-3-1-2-4-17(15)22-8-7-12(11-22)10-21-18(24)14-6-5-13(23)9-16(14)20/h1-6,9,12,23H,7-8,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPHSIRXRUYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)C2=C(C=C(C=C2)O)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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